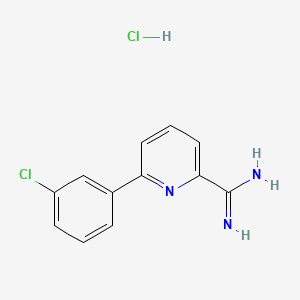
(3-(5-Nitro-1H-indol-1-yl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(5-Nitro-1H-indol-1-yl)phenyl)methanol is an organic compound that features a nitro-substituted indole ring attached to a phenylmethanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(5-Nitro-1H-indol-1-yl)phenyl)methanol typically involves the nitration of an indole derivative followed by a coupling reaction with a phenylmethanol derivative. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the indole ring. The coupling reaction can be facilitated by using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions in batch or continuous flow reactors. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
(3-(5-Nitro-1H-indol-1-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of (3-(5-Nitro-1H-indol-1-yl)phenyl)aldehyde or (3-(5-Nitro-1H-indol-1-yl)phenyl)carboxylic acid.
Reduction: Formation of (3-(5-Amino-1H-indol-1-yl)phenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
(3-(5-Nitro-1H-indol-1-yl)phenyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of (3-(5-Nitro-1H-indol-1-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
(3-(5-Amino-1H-indol-1-yl)phenyl)methanol: A reduced form of the compound with an amino group instead of a nitro group.
(3-(5-Bromo-1H-indol-1-yl)phenyl)methanol: A halogenated derivative with a bromine atom on the indole ring.
(3-(5-Methyl-1H-indol-1-yl)phenyl)methanol: A methyl-substituted derivative with a methyl group on the indole ring.
Uniqueness
(3-(5-Nitro-1H-indol-1-yl)phenyl)methanol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitro-substituted indole ring and the phenylmethanol group provides a versatile scaffold for further chemical modifications and applications in various fields of research.
特性
分子式 |
C15H12N2O3 |
|---|---|
分子量 |
268.27 g/mol |
IUPAC名 |
[3-(5-nitroindol-1-yl)phenyl]methanol |
InChI |
InChI=1S/C15H12N2O3/c18-10-11-2-1-3-13(8-11)16-7-6-12-9-14(17(19)20)4-5-15(12)16/h1-9,18H,10H2 |
InChIキー |
RRQIGKJRWPBAFH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate](/img/structure/B15064748.png)









![Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15064840.png)


